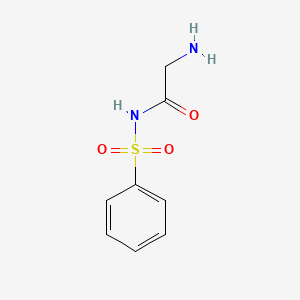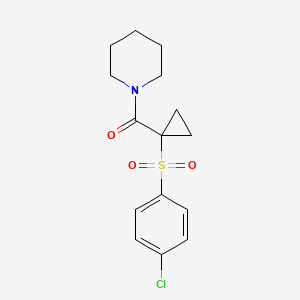![molecular formula C13H7Cl2N3 B13116119 2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with two chlorine atoms at positions 2 and 4 and a phenyl group at position 7.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine can be achieved through various methods. One common method involves the cyclocondensation of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . Another method includes the reaction of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with beta-alkyl and beta-aryl-beta-aminoacrylic esters . Additionally, the Michael addition and subsequent cyclodehydration of 2,6-diaminopyrimidin-4-one and butynones provide another route for the synthesis of pyrido[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties.
科学研究应用
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of anticancer, antiviral, and antimicrobial agents.
Biological Studies: It is used in the study of enzyme inhibition, particularly dihydrofolate reductase and tyrosine kinases.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including dihydrofolate reductase and tyrosine kinases . It binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects. The compound also interferes with DNA synthesis and repair processes, contributing to its anticancer properties .
相似化合物的比较
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2,4-Diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines: These compounds are known for their dihydrofolate reductase inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones: These derivatives exhibit antiproliferative, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
属性
分子式 |
C13H7Cl2N3 |
|---|---|
分子量 |
276.12 g/mol |
IUPAC 名称 |
2,4-dichloro-7-phenylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H7Cl2N3/c14-11-9-6-7-10(8-4-2-1-3-5-8)16-12(9)18-13(15)17-11/h1-7H |
InChI 键 |
FYDIMYNLRZJCEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC(=N3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)



![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)


![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)

![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)



